molecular formula C20H26ClN5O B12270690 4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B12270690
M. Wt: 387.9 g/mol
InChI Key: HBMZWHNJURELDZ-UHFFFAOYSA-N
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Description

4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other transition metals .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is unique due to its combination of piperazine, pyrimidine, and morpholine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds .

Properties

Molecular Formula

C20H26ClN5O

Molecular Weight

387.9 g/mol

IUPAC Name

4-[6-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H26ClN5O/c1-16-22-19(14-20(23-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-4-2-3-5-18(17)21/h2-5,14H,6-13,15H2,1H3

InChI Key

HBMZWHNJURELDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=C4Cl

Origin of Product

United States

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